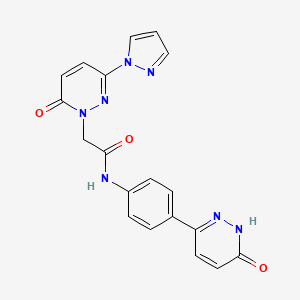![molecular formula C17H15NO3 B2472608 ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate CAS No. 304896-34-2](/img/structure/B2472608.png)
ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate, also known as ethyl 3-(5-(4-methylphenyl)furan-2-yl)-2-cyanoacrylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Plant Biomass Conversion and Industrial Applications
Ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate and its derivatives, particularly those involving furan rings like 5-Hydroxymethylfurfural (HMF), have shown significant potential in the conversion of plant biomass into valuable chemicals. These compounds can serve as an alternative to non-renewable hydrocarbon sources, paving the way for a more sustainable chemical industry. They are utilized in the synthesis of monomers, polymers, fuels, solvents, and various chemicals, demonstrating their versatile industrial applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Green Chemistry and Solvent Selection
In the realm of green chemistry, the importance of solvent selection for the biphasic dehydration of sugars to 5-HMF and furfural has been underscored. These chemicals, derived from the dehydration of glucose, fructose, and xylose, are considered valuable as building blocks. Studies emphasize the use of environmentally friendly solvents and highlight the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) as a tool for solvent screening, reflecting a commitment to environmentally sustainable practices in chemical production (Esteban, Vorholt, & Leitner, 2020).
Biodegradation and Environmental Impact
Research has also focused on the biodegradation and environmental fate of similar compounds, such as ethyl tert-butyl ether (ETBE), in soil and groundwater. The studies reveal the presence of microorganisms capable of degrading ETBE and emphasize the significance of understanding the biodegradation pathways and the influence of co-contaminants. This knowledge is crucial for effective bioaugmentation and biostimulation strategies in environmental remediation (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the role of furan and thiophene rings, components similar to the structure of ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate, is prominent. These heterocycles serve as structural units in bioactive molecules, contributing to the development of compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. Such studies underscore the importance of structural modifications to achieve desired activity and selectivity in drug design (Ostrowski, 2022).
Environmental Monitoring and Health Impact
Additionally, research has been conducted on the quantification of human urinary carcinogen metabolites, including ethyl glucuronide (EtG), as biomarkers for tobacco use and cancer. Such studies provide insights into the exposure to toxic compounds and their potential health impacts, emphasizing the need for accurate and sensitive biomarker assays for public health monitoring and research (Hecht, 2002).
Mechanism of Action
Target of Action
It’s worth noting that this compound is structurally similar to ethyl (2e)-3-(furan-2-yl)prop-2-enoate , which is used as a flavoring agent .
Mode of Action
Structurally similar compounds like pinacol boronic esters have been reported to undergo catalytic protodeboronation utilizing a radical approach .
Biochemical Pathways
Similar compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b , suggesting that they may play a role in the synthesis of complex organic molecules.
Pharmacokinetics
It’s worth noting that ethyl (2e)-3-(furan-2-yl)prop-2-enoate is practically insoluble in water but soluble in ethanol , which may influence its bioavailability.
Result of Action
Similar compounds have been used in the formal total synthesis of complex organic molecules , suggesting that they may play a role in the synthesis of these molecules.
Action Environment
The solubility of similar compounds in different solvents suggests that the solvent environment could potentially influence the compound’s action and stability.
properties
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-3-20-17(19)14(11-18)10-15-8-9-16(21-15)13-6-4-12(2)5-7-13/h4-10H,3H2,1-2H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZTVXVRLVXZDA-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

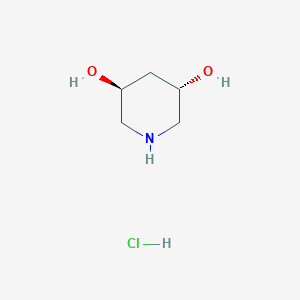
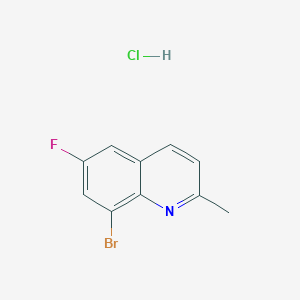
![N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2472528.png)
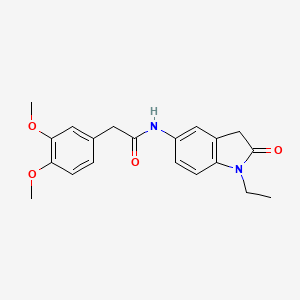
![3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472530.png)
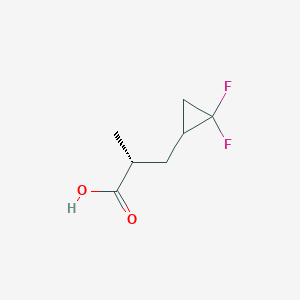
![N-(isochroman-3-ylmethyl)-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2472538.png)
![dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate](/img/structure/B2472539.png)

![9-((4-(3,4-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2472542.png)
![3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2472543.png)

![4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2472546.png)
